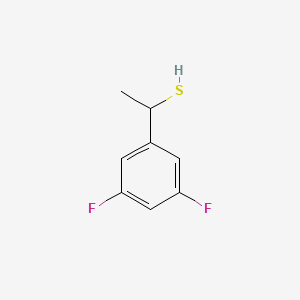
1-(3,5-Difluorophenyl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluorophenyl)ethane-1-thiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with a 3,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3,5-difluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Difluorophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Addition: The thiol group can participate in thiol-ene “click” reactions, forming thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Addition: Alkenes or alkynes in the presence of a radical initiator.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Substitution: Halogenated or nitrated derivatives.
Addition: Thioethers.
Scientific Research Applications
1-(3,5-Difluorophenyl)ethane-1-thiol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene “click” chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)ethane-1-thiol is largely dependent on its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
- 1-(2,5-Difluorophenyl)ethane-1-thiol
- 1-(3,4-Difluorophenyl)ethan-1-one
Comparison: 1-(3,5-Difluorophenyl)ethane-1-thiol is unique due to the specific positioning of the fluorine atoms on the aromatic ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable tool in research and industrial applications .
Biological Activity
1-(3,5-Difluorophenyl)ethane-1-thiol is an organosulfur compound characterized by a thiol group (-SH) attached to an ethane backbone with a 3,5-difluorophenyl substituent. This compound is notable for its potential biological activities, which include antioxidant properties and the ability to modulate enzymatic functions. The presence of fluorine atoms in the phenyl ring significantly influences its electronic properties and reactivity, making it a subject of interest in biochemical research.
- Molecular Formula : C8H8F2S
- Molecular Weight : Approximately 174.21 g/mol
- Structure : The compound features a thiol group that can participate in redox reactions, allowing for interactions with various biological targets.
The biological activity of this compound primarily arises from its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can lead to:
- Modulation of enzyme activities.
- Participation in redox processes within biological systems.
- Potential inhibition or activation of specific biochemical pathways.
Biological Activities
- Antioxidant Properties : Thiol compounds are known for their ability to scavenge free radicals, potentially reducing oxidative stress in biological systems.
- Enzyme Modulation : Research indicates that this compound may influence various enzymes through covalent modification, which can alter their activity and affect metabolic pathways.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the compound's potential applications:
- Antioxidant Studies : In vitro assays demonstrated that this compound effectively scavenges reactive oxygen species (ROS), suggesting its utility as a protective agent against oxidative damage in cells.
- Enzyme Interaction Studies : A study investigating the interaction of the compound with various enzymes revealed that it could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases where these enzymes are dysregulated.
Comparison with Similar Compounds
The unique fluorine substitution pattern in this compound distinguishes it from other thiol compounds.
Table 2: Comparison of Thiol Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(3-Fluorophenyl)ethane-1-thiol | C8H9FS | Contains one fluorine atom; different electronic properties |
| 1-(2,4-Difluorophenyl)ethane-1-thiol | C8H8F2S | Different fluorine substitution affecting reactivity |
| 1-(4-Methylphenyl)ethane-1-thiol | C9H12S | No fluorine substitution; serves as a control compound |
Properties
Molecular Formula |
C8H8F2S |
|---|---|
Molecular Weight |
174.21 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)ethanethiol |
InChI |
InChI=1S/C8H8F2S/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3 |
InChI Key |
AQYQUUJRWGCLKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















